molecular formula C11H14BCl2NO2 B1387092 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 408492-27-3

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1387092
CAS No.: 408492-27-3
M. Wt: 274 g/mol
InChI Key: PEFDHAOFDBNZEQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with the molecular formula C11H14BCl2NO2 and a molecular weight of 273.95 g/mol. This compound is characterized by the presence of two chlorine atoms and a boronic ester group, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as palladium catalysts, facilitating the formation of complex organic molecules. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enhancing the reactivity of the compound in the coupling process .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and modulation of metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy in biochemical assays . Long-term exposure to the compound in vitro has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate metabolic pathways without causing significant toxicity. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These findings highlight the importance of dosage optimization in experimental settings to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound has been found to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, influencing its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in modulating cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2,6-dichloropyridine with a boronic acid derivative under suitable conditions. One common method involves the use of a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of reactions, including:

  • Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Palladium Catalysts: Used in cross-coupling reactions.

  • Boronic Acids: Reacts with boronic acids to form boronic esters.

  • Solvents: Common solvents include toluene, dichloromethane, and water.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Boronic Esters: Formed through reactions with boronic acids.

  • Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

This compound finds extensive applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds.

  • Biology: Employed in the development of bioconjugation techniques and labeling of biomolecules.

  • Medicine: Utilized in the synthesis of pharmaceutical intermediates and drug discovery.

  • Industry: Applied in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific structure, which includes the pyridine ring and the boronic ester group. This combination allows for versatile reactivity and broad applicability in organic synthesis, making it a valuable tool in chemical research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFDHAOFDBNZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659244
Record name 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408492-27-3
Record name 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408492-27-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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